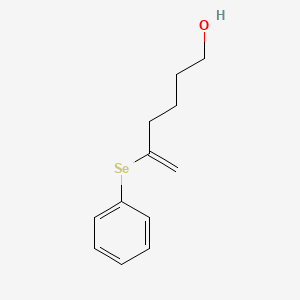

5-Hexen-1-ol, 5-(phenylseleno)-

Description

Historical Context and Evolution of Organoselenium Reagents in Modern Organic Synthesis

The journey of organoselenium chemistry began in 1836 with the isolation of the first organoselenium compound, diethyl selenide (B1212193). nih.gov However, it was not until the 1970s that the full potential of these reagents in organic synthesis was truly unlocked, largely spurred by the discovery of the selenoxide elimination reaction. researchgate.netresearchgate.net This pivotal development showcased the ability of selenium-containing compounds to introduce carbon-carbon double bonds under mild conditions, a transformation of fundamental importance in synthetic chemistry.

Since these initial discoveries, the field has expanded dramatically, with organoselenium compounds now recognized as powerful tools for a wide array of chemical transformations. researchgate.netresearchgate.net They can act as electrophiles, nucleophiles, and radical precursors, demonstrating a versatility that has cemented their role in modern synthesis. researchgate.netresearchgate.net The unique properties of selenium, being in the same group as oxygen and sulfur, lead to predictable yet distinct reactivity. For instance, selenium compounds are generally more nucleophilic than their sulfur counterparts and the Carbon-Selenium (C-Se) bond is weaker than the Carbon-Sulfur (C-S) bond, facilitating a range of useful reactions. nih.gov The development of new and efficient catalytic reactions involving organoselenium reagents continues to be an active area of research, with a growing emphasis on environmentally friendly methodologies. researchgate.net

Structural Characteristics and Fundamental Reactivity Paradigms of Selenoethers within Complex Alcohols

The compound 5-Hexen-1-ol (B1630360), 5-(phenylseleno)- is a prime example of a molecule containing a selenoether (or phenylseleno ether) functionality within a more complex structure that also includes a hydroxyl group and a terminal alkene. Selenoethers, with the general structure R-Se-R', are the selenium analogues of ethers and are among the most prevalent organoselenium compounds. nih.gov The C-Se bond is characterized by its length (approximately 198 pm) and relatively low bond energy (around 234 kJ/mol), which contributes to its unique reactivity. nih.gov

The presence of both a hydroxyl group and a double bond in 5-Hexen-1-ol, 5-(phenylseleno)- gives rise to a number of important reactivity paradigms, primarily centered around intramolecular reactions. Two key transformations are of particular note:

Phenylselenoetherification: While the target compound itself is often the product of such a reaction starting from a diene or the result of an addition to an alkyne, its structural motif is closely related to the intermediates and products of phenylselenoetherification. In a related reaction, the precursor 5-hexen-1-ol can undergo an intramolecular cyclization, known as phenylselenoetherification, to form a substituted tetrahydrofuran (B95107). nih.govresearchgate.netguidechem.comsemanticscholar.org This reaction typically proceeds via an electrophilic attack of a phenylselenyl species on the double bond, followed by the intramolecular trapping of the resulting seleniranium ion by the hydroxyl group. researchgate.net The stereochemistry of this cyclization is often highly controlled, leading to specific diastereomers.

Oxidative Elimination: A cornerstone of organoselenium chemistry is the oxidation of a selenide to a selenoxide, followed by a syn-elimination to form an alkene. nih.govresearchgate.net In a molecule like 2-(phenylselanylmethyl)tetrahydrofuran, which can be formed from 5-hexen-1-ol, this reaction sequence is used to introduce an exocyclic double bond. researchgate.net The selenoxide elimination is known for its mild conditions, typically using oxidants like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), and proceeds at or below room temperature. researchgate.net

Radical Cyclizations: The relatively weak C-Se bond allows for the generation of carbon-centered radicals under various conditions. In alkenyl selenides, this property can be exploited to initiate intramolecular radical cyclizations. For a molecule with the structure of 5-Hexen-1-ol, 5-(phenylseleno)-, a 5-exo-trig radical cyclization is a plausible pathway to form five-membered rings. These reactions are often rapid and selective, providing a powerful method for the construction of cyclic systems.

Establishing the Niche of 5-Hexen-1-ol, 5-(phenylseleno)- as a Versatile Synthetic Intermediate

While direct and extensive literature on 5-Hexen-1-ol, 5-(phenylseleno)- is not abundant, its synthetic utility can be inferred from the well-established reactivity of its constituent functional groups and closely related structures. Its primary role as a versatile synthetic intermediate stems from its ability to act as a precursor to various cyclic and acyclic structures through controlled chemical transformations.

The true niche of this compound lies in its capacity to undergo sequential or tandem reactions, where the selenoether moiety acts as a linchpin for further functionalization. For instance, its synthesis, likely from a precursor such as 5-hexyn-1-ol (B123273) via the addition of a phenylselenyl species, would yield a molecule primed for a variety of subsequent reactions.

One of the key applications of related γ-hydroxyalkenyl phenyl selenides is in the synthesis of substituted tetrahydrofurans and other oxygen-containing heterocycles. The intramolecular cyclization, driven by the electrophilicity of the selenium-activated double bond and the nucleophilicity of the hydroxyl group, provides a reliable method for the construction of these important structural motifs found in many natural products.

Furthermore, the phenylseleno group can be considered a "masked" double bond. Once the desired molecular framework is assembled, the selenide can be oxidized and eliminated to introduce an alkene. This strategy allows for the preservation of a reactive functional group throughout a synthetic sequence, only to be unmasked at a later stage.

The following table summarizes some key physical and chemical properties of the precursor, 5-Hexen-1-ol, which is central to the synthesis of the title compound.

| Property | Value | Reference(s) |

| Molecular Formula | C6H12O | |

| Molecular Weight | 100.16 g/mol | |

| Boiling Point | 152-155 °C | |

| Density | 0.834 g/mL at 25 °C | |

| Refractive Index | n20/D 1.435 |

The reactivity of 5-Hexen-1-ol, 5-(phenylseleno)- as a synthetic intermediate is further highlighted by the types of reactions it can undergo, as extrapolated from the behavior of similar compounds.

| Reaction Type | Description | Potential Products |

| Intramolecular Cyclization | Electrophilic or radical-mediated cyclization onto the double bond. | Substituted tetrahydrofurans or cyclopentanes. |

| Oxidation-Elimination | Oxidation of the selenide to a selenoxide, followed by syn-elimination. | Dienes or unsaturated alcohols. |

| Reduction | Reductive cleavage of the C-Se bond. | 5-Hexen-1-ol. |

| Substitution | Nucleophilic substitution at the carbon bearing the selenium atom. | Functionalized hexenols. |

Properties

CAS No. |

185815-09-2 |

|---|---|

Molecular Formula |

C12H16OSe |

Molecular Weight |

255.23 g/mol |

IUPAC Name |

5-phenylselanylhex-5-en-1-ol |

InChI |

InChI=1S/C12H16OSe/c1-11(7-5-6-10-13)14-12-8-3-2-4-9-12/h2-4,8-9,13H,1,5-7,10H2 |

InChI Key |

QHBSCHOSDDHRLL-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CCCCO)[Se]C1=CC=CC=C1 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for the Preparation of 5 Hexen 1 Ol, 5 Phenylseleno

Regioselective and Chemoselective Selenofunctionalization Strategies.

The introduction of a phenylseleno group onto the 5-hexen-1-ol (B1630360) scaffold requires careful control of regioselectivity, given the presence of a terminal double bond. Furthermore, chemoselectivity is crucial to avoid unwanted side reactions, such as the intramolecular cyclization of the hydroxyl group onto the activated alkene.

Electrophilic Selenation Routes via Olefinic Precursors.

Electrophilic selenation is a common method for the functionalization of alkenes. In the case of 5-hexen-1-ol, the reaction with an electrophilic selenium reagent, such as phenylselenyl chloride (PhSeCl) or N-phenylseleno)phthalimide (N-PSP), proceeds via a cyclic seleniranium ion intermediate. The regiochemical outcome of the subsequent nucleophilic attack on this intermediate is critical.

The reaction of 5-hexen-1-ol with an electrophilic selenium species can lead to two main products: the desired intermolecular addition product, 5-Hexen-1-ol, 5-(phenylseleno)-, or the cyclized product, 2-(phenylselanylmethyl)tetrahydrofuran, via an intramolecular selenoetherification. The choice of reagents and reaction conditions can influence the ratio of these products.

One of the pioneering works in this area was conducted by Nicolaou and coworkers in 1979, who demonstrated the acid-catalyzed hydroxyselenation of alkenes using N-PSP in the presence of water and a catalytic amount of an acid like camphorsulfonic acid (CSA). chemrevlett.com This approach, when applied to simple alkenes, yields β-hydroxy selenides with high regioselectivity following Markovnikov's rule. chemrevlett.com In the context of 5-hexen-1-ol, the internal hydroxyl group can compete with external water as a nucleophile.

Later studies have explored catalyst-free hydroxyselenation reactions. For instance, Uemura's research group developed a method using phenylselenyl chloride in the absence of any additives, which provides the corresponding β-hydroxy selenides in good yields. nih.gov The regioselectivity in these reactions consistently shows the selenyl group adding to the less hindered carbon of the double bond. nih.gov

The hydroxyl group in the substrate can play a crucial role in directing the regioselectivity of the reaction. Studies on related allylic silanols have shown that the presence of a hydroxyl group is essential for high regiocontrol in hydroxyselenylation reactions. nih.gov

| Reagent System | Substrate | Product(s) | Key Findings |

| N-PSP, CSA, H₂O | Alkenes | β-hydroxy selenides | Acid-catalyzed Markovnikov addition. |

| PhSeCl | Alkenes | β-hydroxy selenides | Catalyst-free, regioselective addition. |

| N-PSP, base | Allylic silanols | β-hydroxy selenohydrins | High regioselectivity directed by the silanol (B1196071) group. |

Nucleophilic Addition Approaches to Selenium-Containing Synthons.

An alternative strategy for the synthesis of 5-Hexen-1-ol, 5-(phenylseleno)- involves the nucleophilic addition of a selenium-containing synthon to an electrophilic precursor. A highly effective approach in this category is the ring-opening of an epoxide with a selenium nucleophile.

This methodology commences with the epoxidation of 1,5-hexadiene (B165246) to form 1,2-epoxy-5-hexene. The synthesis of the chiral version of this epoxide, (R)-(+)-1,2-epoxy-5-hexene, has been well-documented and can be achieved through methods such as chiral resolution of the racemic epoxide or from a chiral pool starting material like (R)-epichlorohydrin. acs.orgwikipedia.org

The subsequent step involves the nucleophilic attack of a phenylselenide anion (PhSe⁻) on the epoxide ring. This anion is typically generated in situ from diphenyl diselenide (Ph₂Se₂) using a reducing agent. The reaction proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide, leading to the formation of the desired β-hydroxy selenide (B1212193) with high regioselectivity. researchgate.net

Recently, an efficient and environmentally benign electro-enzymatic cascade catalysis method has been developed for the stereodivergent synthesis of chiral β-hydroxy selenides from epoxides. acs.org Another notable method involves the use of active metallic indium to mediate the ring-opening of epoxides with diphenyl diselenide in aqueous media, providing β-hydroxy selenides in good yields. nih.gov

| Precursor | Selenium Reagent/Conditions | Product | Key Features |

| 1,2-Epoxy-5-hexene | Ph₂Se₂ / Reducing agent | 5-Hexen-1-ol, 5-(phenylseleno)- | Regiospecific ring-opening. |

| meso-Epoxides | Aryl selenols / Chiral Ti(IV)-Ga(III)-Salen catalyst | Chiral β-arylseleno alcohols | Asymmetric ring-opening with high ee. nih.gov |

| Epoxides | Ph₂Se₂ / Active metallic indium, H₂O | β-hydroxy selenides | "Green" conditions, high regioselectivity. nih.gov |

Radical Mediated Selenylation Pathways.

Radical-mediated reactions offer another avenue for the synthesis of 5-Hexen-1-ol, 5-(phenylseleno)-. This approach typically involves the generation of a phenylseleno radical (PhSe•), which then adds to the double bond of 5-hexen-1-ol.

The phenylseleno radical is commonly generated from precursors like diphenyl diselenide (Ph₂Se₂) or benzeneselenol (B1242743) (PhSeH) under photoirradiation or with the use of a radical initiator. The photoinduced homolytic cleavage of the Se-Se bond in diphenyl diselenide generates two equivalents of the phenylseleno radical. nih.gov

While the direct photoinduced addition of diphenyl diselenide to simple alkenes can be an inefficient process, the use of mixed-reagent systems can significantly improve the outcome. mdpi.comnih.gov For instance, the combination of disulfides and diselenides under photoirradiation leads to highly regioselective thioselenation of alkenes. mdpi.com This is attributed to the higher reactivity of the thio radical towards the alkene and the superior carbon radical-trapping ability of the diselenide. mdpi.com

Visible-light-mediated radical cyclizations of 1,6-enynes with diselenides have also been reported, demonstrating the feasibility of generating and utilizing seleno radicals in complex transformations. mdpi.com A plausible mechanism for the radical-mediated synthesis of the target compound would involve the addition of the PhSe• radical to the terminal carbon of the double bond in 5-hexen-1-ol, followed by hydrogen atom abstraction from a suitable donor to yield the final product.

Enantioselective Synthesis of Chiral 5-Hexen-1-ol, 5-(phenylseleno)-.

The synthesis of enantiomerically pure or enriched 5-Hexen-1-ol, 5-(phenylseleno)- is of significant interest, as chiral organoselenium compounds are valuable intermediates in asymmetric synthesis and can exhibit interesting biological activities. Two main strategies have been employed for this purpose: asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis in Selenohydroxylation Reactions.

Asymmetric catalysis provides an elegant and atom-economical way to introduce chirality. In the context of synthesizing chiral 5-Hexen-1-ol, 5-(phenylseleno)-, this can be achieved through the asymmetric selenohydroxylation of a suitable precursor, such as 1,5-hexadiene.

One approach involves the use of a chiral catalyst to control the enantioselectivity of the selenation reaction. For example, a chromium-based catalyst has been used for the three-component reaction of a vinyl selenide, an iodide, and an aldehyde to produce chiral β-hydroxy selenides with high diastereoselectivity and enantioselectivity. nih.gov Another strategy employs chiral N-heterocyclic carbene (NHC)/thiourea catalysts for the Se-Michael conjugate addition of alkyl selenols to α,β-unsaturated ketones, affording chiral β-selenol carbonyl derivatives with excellent enantioselectivities. nih.gov

A particularly innovative method is the electro-enzymatic stereodivergent synthesis of chiral β-hydroxy selenides, where engineered ketoreductases are used to control the stereochemical outcome. acs.org

An alternative, two-step approach involves the well-established Sharpless asymmetric dihydroxylation of a diene like 1,5-hexadiene. wikipedia.orgencyclopedia.puborganic-chemistry.orgnih.gov This reaction, using a catalytic amount of osmium tetroxide and a chiral quinine (B1679958) ligand, can produce a chiral vicinal diol with high enantiomeric excess. This diol can then be converted into a chiral epoxide, which can subsequently undergo a regioselective ring-opening with a phenylselenide nucleophile, as described in section 2.1.2, to yield the desired chiral 5-Hexen-1-ol, 5-(phenylseleno)-.

| Catalytic System | Reaction Type | Precursor(s) | Key Outcome |

| Chiral CrCl₂/(S,R)-Ligand | Three-component reaction | Vinyl selenide, iodide, aldehyde | Chiral β-hydroxy selenides (up to 96% ee). nih.gov |

| Chiral NHC/Thiourea | Se-Michael addition | α,β-Unsaturated ketone, alkyl selenol | Chiral β-selenol carbonyls (up to 99% ee). nih.gov |

| Engineered Ketoreductases | Electro-enzymatic cascade | Epoxides | Stereodivergent synthesis of chiral β-hydroxy selenides. acs.org |

| OsO₄ / Chiral Quinine Ligand | Asymmetric dihydroxylation | 1,5-Hexadiene | Chiral vicinal diol intermediate. wikipedia.orgencyclopedia.pub |

Chiral Auxiliary-Based Methodologies.

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. In this approach, the starting material, 5-hexen-1-ol, is covalently attached to a chiral auxiliary. The resulting diastereomeric intermediate then undergoes a selenation reaction, where the chiral auxiliary directs the attack of the selenium reagent to one face of the double bond. Finally, the auxiliary is cleaved to afford the enantiomerically enriched target molecule.

For instance, 5-hexen-1-ol could be esterified with a chiral carboxylic acid, or converted to an ether with a chiral alcohol. More commonly, the substrate is converted into an amide or an imide with a chiral amine, such as an Evans oxazolidinone or a camphorsultam. The subsequent electrophilic selenation would then proceed with high diastereoselectivity.

A recent study detailed the synthesis of new chiral β-carbonyl selenides using chiral amines as auxiliaries. nih.gov In this work, enantiomerically pure amines were reacted with an acyl selenide precursor to furnish a series of β-carbonyl selenides as enantiomeric and diastereomeric pairs. nih.gov This methodology provides a clear blueprint for how a chiral auxiliary strategy could be applied to the synthesis of chiral 5-Hexen-1-ol, 5-(phenylseleno)-.

Kinetic Resolution Applications for Enantiopure Access

The preparation of enantiomerically pure forms of 2-(1-(phenylselanyl)ethyl)tetrahydrofuran, the product of the cyclization of 5-hexen-1-ol, is of significant interest for the synthesis of chiral molecules. One effective strategy to achieve this is through kinetic resolution, where one enantiomer of a racemic mixture reacts at a different rate than the other in the presence of a chiral catalyst or reagent, allowing for their separation.

Lipase-catalyzed kinetic resolution has emerged as a powerful tool for the synthesis of a wide variety of enantiopure compounds, including alcohols and their derivatives. nih.govmdpi.comjocpr.com Lipases are enzymes that can selectively catalyze the acylation or hydrolysis of one enantiomer of a racemic alcohol or ester, leaving the other enantiomer unreacted. nih.govjocpr.com This method is often favored due to the mild reaction conditions, high enantioselectivity, and the commercial availability of a range of lipases. nih.govnih.gov

While a specific lipase-catalyzed kinetic resolution protocol for 5-Hexen-1-ol, 5-(phenylseleno)- has not been extensively detailed in the reviewed literature, the principles can be applied. A typical approach would involve the enzymatic acylation of the racemic alcohol with an acyl donor, such as vinyl acetate, in an organic solvent. The choice of lipase (B570770) is crucial and often requires screening to identify the most effective one for a particular substrate. nih.gov For instance, lipases from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL), and Pseudomonas fluorescens have shown high efficacy in resolving various chiral alcohols. nih.govresearchgate.net

The success of a kinetic resolution is quantified by the enantiomeric excess (ee) of the product and the unreacted starting material, as well as the conversion rate. The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity. High E-values are desirable for efficient separation.

Table 1: Illustrative Data for Lipase-Catalyzed Kinetic Resolution of Chiral Alcohols (General Examples)

| Entry | Substrate | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Product ee (%) | Ref. |

| 1 | Racemic 1-phenylethanol | Novozym 435 | Vinyl acetate | Hexane | 3 | ~50 | >99 | researchgate.net |

| 2 | Racemic (R,S)-2c | Lipase PS (Amano) | Vinyl acetate | Hexane | 1 | 41 | 90 | nih.gov |

| 3 | Racemic 4 | Lipase PS (Amano) | Vinyl acetate | MTBE | 1 | 41 | 90 | mdpi.com |

This table presents generalized data for lipase-catalyzed kinetic resolutions of different chiral alcohols to illustrate the typical parameters and outcomes of such reactions. Specific conditions for 5-Hexen-1-ol, 5-(phenylseleno)- would need to be empirically determined.

Alternatively, chiral Lewis acid or Brønsted acid catalysis can be employed in enantioselective selenocyclization reactions to directly obtain enantiopure products, bypassing the need for resolution of a racemic mixture. nsf.gov

High-Yield and Sustainable Synthetic Protocols for 5-Hexen-1-ol, 5-(phenylseleno)-

The synthesis of 5-Hexen-1-ol, 5-(phenylseleno)- is typically achieved through the phenylselenoetherification of 5-hexen-1-ol. chemicalbook.com This reaction involves the electrophilic addition of a phenylselanyl species to the double bond, followed by intramolecular attack by the hydroxyl group to form the tetrahydrofuran (B95107) ring. semanticscholar.org

A common reagent for this transformation is phenylselanyl chloride (PhSeCl). The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or acetonitrile. The presence of a base can influence the reaction rate and selectivity. semanticscholar.org

Table 2: Phenylselenoetherification of Unsaturated Alcohols

| Entry | Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 5-hexen-2,4-diol | PhSeCl, K2CO3 | CH2Cl2 | -78 to rt | - | 82 | mdpi.org |

| 2 | 6-methyl-hept-5-en-2-ol | PhSeCl | CH2Cl2 | rt | - | - | semanticscholar.org |

This table provides examples of phenylselenoetherification reactions on related substrates to illustrate typical reaction conditions. The specific yield for the reaction of 5-hexen-1-ol would require experimental determination.

In the pursuit of more sustainable synthetic methods, several strategies can be employed. These include the use of less toxic and more environmentally benign solvents, catalytic approaches to minimize waste, and atom-economical reactions. For organoselenium chemistry, this can involve the in-situ generation of the electrophilic selenium species to avoid the handling of potentially hazardous reagents.

Recent advancements in sustainable chemistry have explored the use of water as a solvent, biocatalysis, and the development of reusable catalysts. While specific sustainable protocols for the synthesis of 5-Hexen-1-ol, 5-(phenylseleno)- are not extensively documented, the general principles of green chemistry provide a framework for the development of such methods. This could involve exploring enzyme-catalyzed cyclization or the use of a recyclable, solid-supported selenium reagent.

In Depth Mechanistic Investigations and Reactivity Profiles of 5 Hexen 1 Ol, 5 Phenylseleno

Intramolecular Cyclization Chemistry: Phenylselenoetherification

While classical phenylselenoetherification involves the concurrent addition of a phenylseleno electrophile and an internal nucleophile across a double bond, the reactivity of 5-Hexen-1-ol (B1630360), 5-(phenylseleno)- centers on the intramolecular attack of the existing hydroxyl group onto the vinyl selenide (B1212193) moiety. This process, while mechanistically distinct from a standard selenocyclization, results in the formation of cyclic ethers and is a key aspect of the compound's chemical behavior. The vinyl selenide can be activated towards nucleophilic attack, particularly after oxidation of the selenium atom.

The intramolecular cyclization of 5-Hexen-1-ol, 5-(phenylseleno)- is predicted to form six-membered tetrahydropyran (B127337) rings. The reaction proceeds via the nucleophilic attack of the hydroxyl oxygen onto the carbon-carbon double bond. For this substrate, two pathways are theoretically possible: a 6-endo-trig or a 7-exo-trig cyclization. According to Baldwin's rules, 6-endo-trig cyclizations are generally favored over 7-exo-trig processes.

The reaction is often facilitated by converting the vinyl selenide into a more electrophilic species, such as a vinyl selenone, through oxidation. nih.gov The strong electron-withdrawing nature of the phenylselenonyl group activates the double bond for a conjugate nucleophilic attack by the internal hydroxyl group, initiating a Michael-initiated ring closure (MIRC) cascade. nih.govmdpi.com This strategy has been successfully employed for the construction of various oxygen-containing heterocycles. nih.gov

Regioselectivity: The regiochemical outcome of the cyclization is strongly controlled by the electronic properties of the vinyl selenide moiety. The selenium atom directs the nucleophilic attack to the α-carbon (C5), leading exclusively to the 6-endo cyclization product. Attack at the β-carbon (C6) is electronically disfavored. This high regioselectivity is a hallmark of cyclizations involving activated vinyl systems.

Stereoselectivity: The stereochemistry of the newly formed C-O and C-C bonds is influenced by the reaction conditions and the geometry of the transition state. The formation of both cis and trans diastereomers is possible, with the ratio depending on the thermodynamic stability of the respective chair-like transition states. In related MIRC reactions for the synthesis of heterocycles, the stereoselectivity can be controlled to favor specific isomers. nih.gov

The table below summarizes typical outcomes for related intramolecular oxa-Michael additions leading to cyclic ethers.

| Entry | Substrate Type | Product Ring Size | Diastereomeric Ratio (cis:trans) | Yield (%) |

| 1 | δ-Hydroxy Vinyl Selenone | 6 (Tetrahydropyran) | 1:2 | 75 |

| 2 | γ-Hydroxy Vinyl Selenone | 5 (Tetrahydrofuran) | 3:1 | 82 |

| 3 | δ-Hydroxy Vinyl Sulfone | 6 (Tetrahydropyran) | 1:1.5 | 70 |

This is an interactive data table based on representative data for analogous reactions.

Both Lewis acids and bases can significantly modify the efficiency and selectivity of the intramolecular cyclization.

Lewis Acids: Lewis acids can catalyze the cyclization by coordinating to the selenium atom. This coordination enhances the electrophilicity of the vinyl selenide, making it more susceptible to attack by the weakly nucleophilic hydroxyl group. This activation is a key principle in selenium-π-acid catalysis, where a cationic selenium species activates an alkene. acs.orgnih.gov

Bases: The use of bases promotes the reaction through a different mechanism. A base, such as potassium hydroxide or triethylamine, deprotonates the terminal hydroxyl group to form a more potent alkoxide nucleophile. mdpi.com This significantly accelerates the rate of the conjugate addition, often allowing the reaction to proceed under mild conditions. mdpi.comresearchgate.net Base-mediated hydroamination of alkynes represents an alternative approach for preparing related N-vinyl azoles. mdpi.com

The following table illustrates the catalytic effect of additives on a model cyclization reaction.

| Entry | Catalyst/Additive | Role | Reaction Time (h) | Yield (%) |

| 1 | None | - | 24 | 20 |

| 2 | BF₃·OEt₂ (Lewis Acid) | Activates C=C bond | 6 | 75 |

| 3 | KOH (Base) | Deprotonates OH group | 4 | 88 |

| 4 | Pyridine (Base) | Deprotonates OH group | 8 | 65 |

This is an interactive data table showing representative effects of catalysts.

The primary cyclization pathway leads to a 2-(phenylselanylmethyl)tetrahydropyran. This product, however, is not necessarily the final endpoint. It can serve as an intermediate in sequential or domino reactions. nih.gov For instance, the phenylselanyl group in the cyclized product can be further transformed, such as through oxidation and elimination, in a one-pot procedure. nih.gov

A potential competitive pathway is intermolecular polymerization, especially at high substrate concentrations. However, the high effective molarity of the intramolecular process typically ensures that cyclization is the dominant reaction pathway under standard dilute conditions.

Formation of Cyclic Ethers (e.g., Tetrahydrofurans and Tetrahydropyrans).

Transformations Involving the Phenylseleno Moiety

The phenylseleno group is a versatile functional handle that enables a range of subsequent transformations. The most prominent of these is the selenoxide elimination, which provides a powerful method for introducing unsaturation into organic molecules.

The conversion of the vinyl selenide moiety in 5-Hexen-1-ol, 5-(phenylseleno)- into a new functional group can be readily achieved via a two-step oxidation-elimination sequence.

Oxidation: The divalent selenium atom of the vinyl selenide is first oxidized to a tetravalent selenoxide. This is typically accomplished using common oxidizing agents like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or Oxone®. wikipedia.orgresearchgate.net The oxidation to the selenoxide is a rapid process. semanticscholar.org

Elimination: The resulting vinyl selenoxide is often unstable and undergoes a spontaneous elimination reaction. Unlike typical selenoxide eliminations that produce alkenes, the elimination from a vinyl selenoxide leads to the formation of an allene or an alkyne. mdpi.comscispace.com The reaction proceeds through an intramolecular syn-elimination pathway, where the selenoxide oxygen abstracts a β-hydrogen atom through a five-membered cyclic transition state. wikipedia.org

For the vinyl selenoxide derived from 5-Hexen-1-ol, 5-(phenylseleno)-, there is a hydrogen atom at the C4 position, which is β to the selenium atom. A syn-elimination involving this hydrogen would result in the formation of a new double bond between C4 and C5, yielding 6-hydroxyhexa-1,2-diene, an allenic alcohol. The stereochemical outcome is dictated by the required coplanarity of the C-H and C-Se bonds in the transition state. wikipedia.org The use of chiral auxiliaries on the selenium atom has been shown to induce asymmetry in the allene product, highlighting the stereospecific nature of this transformation. mdpi.comscispace.com

This elimination is mechanistically related to the Cope reaction and is known for its mild conditions, often occurring at temperatures between -50 and 40 °C. wikipedia.org

Reductive and Oxidative Conversions of the Organoselenium Bond in 5-Hexen-1-ol, 5-(phenylseleno)-

The phenylseleno group in 5-Hexen-1-ol, 5-(phenylseleno)- is a versatile functional group that can undergo a variety of reductive and oxidative transformations. While specific studies on this particular molecule are not extensively documented, its reactivity can be inferred from the well-established chemistry of other organoselenium compounds.

Reductive Conversions:

Reductive cleavage of the carbon-selenium bond, often referred to as deselenization, can be achieved using various reducing agents. These reactions are valuable for removing the selenium moiety after it has served its synthetic purpose, effectively resulting in a net reduction. Common reagents for this transformation include nickel boride, generated in situ from sodium borohydride and a nickel(II) salt, and radical-based reductions using tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN).

For a compound like 5-Hexen-1-ol, 5-(phenylseleno)-, reductive deselenization would be expected to yield 5-hexen-1-ol. The choice of reducing agent can be critical to avoid reduction of the alkene functionality.

Oxidative Conversions:

Oxidation of the selenium atom in 5-Hexen-1-ol, 5-(phenylseleno)- is a key transformation that unlocks a range of synthetic possibilities, most notably the selenoxide elimination. Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or ozone converts the selenide to a selenoxide. This intermediate is typically not isolated and undergoes a syn-elimination reaction at or below room temperature to form an alkene. In the case of 5-Hexen-1-ol, 5-(phenylseleno)-, this would likely lead to the formation of 4,5-hexadien-1-ol.

The selenoxide elimination is a mild and efficient method for introducing unsaturation into organic molecules. The reaction proceeds through a five-membered cyclic transition state, and its facility is a hallmark of organoselenium chemistry. wikipedia.org

Furthermore, stronger oxidation can lead to the corresponding selenone. Selenones are also known to undergo elimination reactions, although they are generally less reactive than selenoxides in this regard. nih.gov The oxidation of δ-phenylseleno alcohols to selenones has been shown to facilitate efficient 6-exo-tet ring-closure reactions to form substituted tetrahydropyrans. nih.gov

| Transformation | Reagent(s) | Expected Product from 5-Hexen-1-ol, 5-(phenylseleno)- |

| Reductive Deselenization | Ni₂B (from NiCl₂ and NaBH₄) | 5-Hexen-1-ol |

| Reductive Deselenization | Bu₃SnH, AIBN | 5-Hexen-1-ol |

| Selenoxide Elimination | H₂O₂ or m-CPBA | 4,5-Hexadien-1-ol |

| Oxidation to Selenone | Excess m-CPBA | 5-Hexen-1-ol, 5-(phenylsulfonyl)- (hypothetical) |

Reactivity of the Hydroxyl Group in 5-Hexen-1-ol, 5-(phenylseleno)-

The hydroxyl group in 5-Hexen-1-ol, 5-(phenylseleno)- exhibits the typical reactivity of a primary alcohol, allowing for a wide range of derivatizations and functional group interconversions. Its presence also opens up possibilities for participation in more complex reaction sequences.

Derivatization and Functional Group Interconversions

The hydroxyl group can be readily converted into other functional groups. Standard organic transformations can be applied, assuming the reagents are compatible with the phenylseleno and alkene moieties.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine, triethylamine) would yield the corresponding esters.

Etherification: Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, would produce ethers.

Oxidation: Oxidation of the primary alcohol to an aldehyde can be achieved using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation to a carboxylic acid is possible with stronger oxidizing agents such as Jones reagent (CrO₃/H₂SO₄).

Conversion to Halides: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the hydroxyl group into the corresponding chloride or bromide.

| Reaction Type | Reagent(s) | Product Functional Group |

| Esterification | Acetyl chloride, Pyridine | Acetate Ester |

| Etherification | NaH, Methyl iodide | Methyl Ether |

| Oxidation to Aldehyde | PCC or Dess-Martin Periodinane | Aldehyde |

| Oxidation to Carboxylic Acid | Jones Reagent | Carboxylic Acid |

| Conversion to Chloride | SOCl₂ | Alkyl Chloride |

Participation in Tandem or Cascade Reactions

The presence of both a hydroxyl group and an alkene in proximity to the phenylseleno group makes 5-Hexen-1-ol, 5-(phenylseleno)- a prime candidate for tandem or cascade reactions. A particularly important reaction is the intramolecular selenoetherification.

Upon activation of the double bond by an electrophilic selenium species (which can be the phenylseleno group itself under certain conditions or an external selenylating agent), the pendant hydroxyl group can act as an internal nucleophile, leading to the formation of a cyclic ether. For 5-Hexen-1-ol, 5-(phenylseleno)-, a 6-endo-trig cyclization would lead to a tetrahydropyran ring, while a 5-exo-trig cyclization would result in a substituted tetrahydrofuran (B95107). The regioselectivity of such cyclizations is governed by Baldwin's rules and the specific reaction conditions. In many cases, the formation of five- and six-membered rings is favored. znaturforsch.comresearchgate.net Such selenium-mediated cyclizations are a powerful tool in the synthesis of heterocyclic compounds. nih.gov

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetics:

The kinetics of selenoxide eliminations are known to be very fast, often occurring at or below room temperature. wikipedia.org This high reactivity is a key advantage of selenium-based methods over their sulfur-based counterparts. The rate of elimination is influenced by the stereochemistry of the selenoxide, with the syn-coplanar arrangement of the C-H and C-Se bonds in the transition state being crucial.

For intramolecular cyclizations, such as the selenoetherification, the rate is highly dependent on the effective concentration of the reacting groups, which is a function of the chain length connecting the nucleophile and the electrophile. The formation of 5- and 6-membered rings is generally kinetically favored due to a good balance of enthalpic and entropic factors. masterorganicchemistry.com

Thermodynamics:

Selenoxide eliminations are generally considered to be thermodynamically favorable processes, driven by the formation of a stable alkene and a selenenic acid byproduct. Computational studies on analogous systems have provided insights into the energetics of these reactions. For the syn-elimination of a simple selenoxide, the reaction is exothermic. mdpi.com In contrast, the corresponding selenone eliminations, while also exothermic, tend to have higher activation energies. mdpi.com

| Reaction Type | Key Kinetic Factors | General Thermodynamic Profile |

| Selenoxide Elimination | Syn-periplanar transition state, low decomposition temperature | Exothermic |

| Selenone Elimination | Higher activation energy than selenoxide elimination | More exothermic than selenoxide elimination |

| Intramolecular Selenocyclization | Ring size (5- and 6-membered favored), substrate conformation | Generally favorable for 5- and 6-membered rings |

Computational and Theoretical Chemical Studies of 5 Hexen 1 Ol, 5 Phenylseleno

Quantum Chemical Calculations for Conformational Analysis

The flexible hexenol chain in 5-Hexen-1-ol (B1630360), 5-(phenylseleno)- allows for a multitude of possible conformations, which can significantly influence its reactivity. Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in exploring the potential energy surface of the molecule and identifying its most stable conformers.

The conformational landscape is primarily dictated by the torsional angles along the C-C and C-O bonds of the hexenol backbone, as well as the orientation of the phenylseleno group. The interaction between the selenium atom and the hydroxyl group, as well as potential non-covalent interactions involving the phenyl ring, are crucial in determining the relative energies of different conformers.

Illustrative Data Table: Relative Energies of 5-Hexen-1-ol, 5-(phenylseleno)- Conformers

| Conformer | Dihedral Angle (C4-C5-Se-C_aryl) (°) | Relative Energy (kcal/mol) |

| A | 60 | 0.00 |

| B | 180 | 1.25 |

| C | -60 | 0.15 |

| D | 0 | 3.50 |

Note: This data is illustrative and intended to represent typical results from quantum chemical calculations. The relative energies are hypothetical.

These calculations can reveal low-energy conformers that are likely to be populated at a given temperature and may represent the reactive conformations for subsequent cyclization or other reactions. For instance, a conformation that brings the hydroxyl group in proximity to the carbon bearing the phenylseleno group would be a likely precursor to an intramolecular etherification.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms.researchgate.net

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for investigating the mechanisms of complex organic reactions, including those involving organoselenium compounds. researchgate.net For 5-Hexen-1-ol, 5-(phenylseleno)-, DFT calculations can provide deep insights into the pathways of its formation and subsequent reactions.

A key application of DFT in this context is the location and characterization of transition state (TS) structures for reactions such as the intramolecular cyclization (selenoetherification) that can lead to tetrahydrofuran (B95107) or tetrahydropyran (B127337) derivatives. By mapping the minimum energy path from reactants to products, researchers can identify the TS, which represents the highest energy point along the reaction coordinate.

For the cyclization of 5-Hexen-1-ol, 5-(phenylseleno)-, DFT studies on analogous systems suggest that the reaction likely proceeds through a seleniranium ion intermediate. The subsequent intramolecular attack by the hydroxyl group can occur via an SN2-like mechanism. researchgate.net DFT calculations can precisely model the geometry of the TS, including the breaking and forming bond lengths, and calculate its energy, which corresponds to the activation energy of the reaction.

Illustrative Data Table: Calculated Activation Energies for Cyclization Pathways

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| 5-exo-tet cyclization | TS1 | 15.8 |

| 6-endo-tet cyclization | TS2 | 18.2 |

Note: This data is illustrative. The values represent hypothetical activation energies for the formation of five- and six-membered rings, respectively.

These energetic profiles allow for a quantitative comparison of different possible reaction channels, predicting which pathway is kinetically favored.

The cyclization of 5-Hexen-1-ol, 5-(phenylseleno)- can potentially lead to different regioisomers (e.g., a five-membered tetrahydrofuran ring versus a six-membered tetrahydropyran ring) and stereoisomers (e.g., cis/trans diastereomers). DFT calculations are a powerful tool for predicting these outcomes.

By comparing the activation energies of the transition states leading to the different possible products, the regioselectivity can be predicted. The pathway with the lower activation energy will be the kinetically preferred one. Similarly, the stereoselectivity can be understood by analyzing the relative energies of the transition states leading to the different stereoisomeric products. Computational studies on related selenoetherification reactions have demonstrated the ability of DFT to accurately predict the formation of specific diastereomers based on the relative stabilities of the corresponding transition states.

Electronic Structure Analysis of the Carbon-Selenium Bond and its Impact on Reactivity.

The nature of the carbon-selenium (C-Se) bond is central to the reactivity of 5-Hexen-1-ol, 5-(phenylseleno)-. DFT calculations can provide a detailed picture of the electronic structure of this bond.

Analyses such as Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) can be used to quantify the polarity of the C-Se bond, the hybridization of the carbon and selenium atoms, and the extent of covalent versus ionic character. The C-Se bond is known to be relatively weak and polarizable, which contributes to its unique reactivity.

The electronic structure analysis can help to rationalize the electrophilic nature of the selenium atom and the nucleophilic character of the adjacent carbon atom in certain contexts. For instance, the Lowest Unoccupied Molecular Orbital (LUMO) is often localized on the σ* orbital of the C-Se bond, indicating its susceptibility to nucleophilic attack. This understanding is crucial for predicting how 5-Hexen-1-ol, 5-(phenylseleno)- will behave in the presence of various reagents.

Illustrative Data Table: NBO Analysis of the C-Se Bond

| Parameter | Value |

| Natural Charge on Carbon | +0.15 e |

| Natural Charge on Selenium | -0.25 e |

| Wiberg Bond Index | 0.92 |

Note: This data is illustrative and represents typical values obtained from NBO analysis for an alkyl-aryl selenide (B1212193).

Applications of 5 Hexen 1 Ol, 5 Phenylseleno in Complex Organic Synthesis

Construction of Polyfunctionalized Scaffolds and Advanced Intermediates

The unique combination of a nucleophilic hydroxyl group and an electrophilically activatable vinyl selenide (B1212193) makes 5-Hexen-1-ol (B1630360), 5-(phenylseleno)- an ideal starting point for the synthesis of polyfunctionalized scaffolds. The phenylseleno group can be readily transformed into a variety of other functional groups, serving as a linchpin for introducing molecular complexity.

For instance, the vinyl selenide moiety can undergo oxidation to the corresponding selenoxide, which can then participate in a researchgate.netacs.org-sigmatropic rearrangement to furnish an allylic alcohol. This transformation would provide a route to a 1,4-diol derivative, a common structural motif in many natural products. Furthermore, the intermediate selenoxide can undergo syn-elimination to generate a diene, offering a pathway to substrates for Diels-Alder cycloadditions.

Another key transformation is the seleno-Pummerer reaction of the corresponding selenoxide, which would yield an α-seleno-α,β-unsaturated aldehyde. This highly functionalized product can then serve as a versatile intermediate for further elaborations, including conjugate additions and subsequent cyclizations.

The table below illustrates the potential transformations of 5-Hexen-1-ol, 5-(phenylseleno)- into various polyfunctionalized intermediates.

| Starting Material | Reagents and Conditions | Product | Potential Subsequent Reactions |

| 5-Hexen-1-ol, 5-(phenylseleno)- | 1. m-CPBA; 2. researchgate.netacs.org-rearrangement | 1,4-Hexadiene-1,6-diol derivative | Dihydroxylation, Epoxidation |

| 5-Hexen-1-ol, 5-(phenylseleno)- | 1. m-CPBA; 2. Heat (syn-elimination) | 1,4-Hexadien-6-ol | Diels-Alder reaction, Michael addition |

| 5-Hexen-1-ol, 5-(phenylseleno)- | 1. m-CPBA; 2. Ac₂O (Seleno-Pummerer) | 6-Hydroxy-2-(phenylseleno)hex-2-enal | Conjugate addition, Wittig reaction |

These examples underscore the potential of 5-Hexen-1-ol, 5-(phenylseleno)- as a precursor to a diverse array of complex and synthetically useful building blocks.

Utility in Stereoselective Synthesis of Acyclic and Cyclic Systems

The presence of the phenylseleno group in 5-Hexen-1-ol, 5-(phenylseleno)- offers significant opportunities for controlling stereochemistry in both acyclic and cyclic systems. Organoselenium-mediated reactions are well-known for their high degree of stereoselectivity, which can be harnessed to construct chiral molecules with precision.

Diastereoselective Control in Remote Functionalization

The hydroxyl group in 5-Hexen-1-ol, 5-(phenylseleno)- can act as an internal nucleophile in diastereoselective cyclization reactions. For example, treatment with an electrophilic selenium reagent could initiate a selenoetherification cascade. While the starting material already contains a phenylseleno group, reactions with other selenium electrophiles (e.g., PhSeCl) in the presence of a chiral ligand could potentially lead to the formation of functionalized tetrahydropyrans with a high degree of diastereoselectivity. The stereochemical outcome of such cyclizations is often dictated by the geometry of the starting alkene and the nature of the reaction conditions, allowing for predictable control over the relative stereochemistry of the newly formed stereocenters.

Enantioselective Pathways Leading to Chiral Architectures

The development of enantioselective transformations involving vinylic selenides is an active area of research. While specific enantioselective reactions starting from 5-Hexen-1-ol, 5-(phenylseleno)- have not been reported, the principles of asymmetric catalysis can be applied. For instance, an enantioselective Michael addition of a nucleophile to the corresponding α,β-unsaturated seleno-aldehyde (derived from the seleno-Pummerer reaction) could be catalyzed by a chiral organocatalyst or a metal complex. This would establish a new stereocenter with high enantiomeric excess.

Furthermore, the allylic alcohol obtained from the researchgate.netacs.org-sigmatropic rearrangement of the selenoxide could be a substrate for Sharpless asymmetric epoxidation, providing access to enantioenriched epoxy alcohols, which are versatile chiral building blocks.

Strategic Incorporation into Total Syntheses of Natural Products

The synthetic utility of 5-Hexen-1-ol, 5-(phenylseleno)- and its derivatives makes it an attractive starting material for the total synthesis of natural products. The ability to introduce multiple functional groups with stereochemical control is a key advantage in the construction of complex target molecules.

Enabling Key Cyclization Steps

The intramolecular reactions of 5-Hexen-1-ol, 5-(phenylseleno)- are particularly powerful for the construction of cyclic ethers, which are common structural motifs in many natural products. As mentioned earlier, selenoetherification reactions can provide a direct route to substituted tetrahydropyrans. The phenylseleno group in the resulting cyclic product can then be further manipulated. For example, reductive cleavage of the C-Se bond would yield the parent saturated heterocycle, while oxidation to the selenoxide followed by elimination would introduce an endocyclic double bond.

Providing Stereochemical Control Elements

In the context of a total synthesis, the stereoselective reactions of 5-Hexen-1-ol, 5-(phenylseleno)- can be used to set key stereocenters that are carried through subsequent steps of the synthesis. The ability to generate specific diastereomers or enantiomers through the methods described in section 5.2 would be crucial for achieving the desired stereochemistry of the final natural product. The phenylseleno group can act as a "stereochemical relay," directing the formation of new stereocenters before being removed or transformed in a later stage of the synthesis.

While the full synthetic potential of 5-Hexen-1-ol, 5-(phenylseleno)- is yet to be fully explored and documented, the established chemistry of related organoselenium compounds provides a strong foundation for its application as a versatile and powerful tool in the arsenal (B13267) of the synthetic organic chemist. Its ability to serve as a precursor to polyfunctionalized intermediates and to participate in stereoselective transformations makes it a promising candidate for the efficient and elegant synthesis of complex molecular targets.

Comparison of Synthetic Efficiency and Selectivity with Analogous Chalcogen-Containing Reagents

In the realm of complex organic synthesis, the choice of reagent is paramount to achieving desired outcomes in terms of yield, reaction rate, and stereochemical control. The utility of 5-Hexen-1-ol, 5-(phenylseleno)- as a precursor in cyclization reactions is well-established. However, a comprehensive evaluation necessitates a comparison with its sulfur and tellurium analogs. This section provides a comparative analysis of the synthetic efficiency and selectivity of these chalcogen-containing reagents in the context of electrophilic cyclization of unsaturated alcohols like 5-hexen-1-ol.

The electrophilic cyclization of 5-hexen-1-ol and similar unsaturated alcohols using phenylchalcogenyl halides (PhSeCl, PhSCl, PhTeCl) is a powerful method for the synthesis of substituted tetrahydrofurans. This transformation, often referred to as selenoetherification, thioetherification, or telluroetherification, proceeds through an intermediate episulfonium, episelenonium, or epitelluronium ion, respectively, which is then attacked intramolecularly by the hydroxyl group. The efficiency and selectivity of this process are significantly influenced by the nature of the chalcogen atom.

Synthetic Efficiency:

The reactivity of the chalcogenyl halide generally follows the trend Te > Se > S. Organotellurium reagents are typically more reactive than their selenium and sulfur counterparts due to the longer and more polarized carbon-tellurium bond, which makes the tellurium atom more electrophilic. d-nb.infonih.gov This often translates to faster reaction rates and the ability to conduct reactions at lower temperatures. However, the high reactivity of organotellurium compounds is often coupled with lower stability, which can complicate their handling and storage. unipg.it

Organoselenium reagents, such as phenylselenyl chloride (PhSeCl), strike a balance between reactivity and stability, making them widely used in organic synthesis. windows.netresearchgate.net Selenoetherification reactions are generally efficient and proceed under mild conditions to afford high yields of the desired cyclic ethers. researchgate.net The introduction of the phenylseleno group also offers the advantage of further synthetic transformations, such as oxidative elimination to form an exocyclic double bond.

Table 1: Illustrative Comparison of Reaction Conditions and Yields for Chalcogen-Mediated Cyclization

| Reagent | Substrate | Product | Conditions | Yield (%) | Reference |

| PhSeCl | 5-Hexen-1-ol | 2-(phenylselanylmethyl)tetrahydrofuran | CH₂Cl₂, rt | High | researchgate.net |

| PhSCl | 5-Hexen-1-ol | 2-(phenylthiomethyl)tetrahydrofuran | CH₂Cl₂, reflux | Moderate to Good | Inferred from researchgate.net |

| PhTeCl | 5-Hexen-1-ol | 2-(phenyltellanylmethyl)tetrahydrofuran | CH₂Cl₂, low temp | High (often with side products) | Inferred from d-nb.info |

Note: The data in this table is illustrative and compiled from general reactivity trends. Direct comparative studies under identical conditions are scarce in the literature.

Selectivity:

Regioselectivity: The intramolecular cyclization of 5-hexen-1-ol can theoretically lead to two constitutional isomers: the 5-exo-tet product (tetrahydrofuran derivative) or the 6-endo-tet product (tetrahydropyran derivative). According to Baldwin's rules, the 5-exo cyclization is generally favored kinetically. For electrophilic cyclizations mediated by sulfur, selenium, and tellurium reagents, the formation of the five-membered tetrahydrofuran (B95107) ring is almost exclusively observed. This high regioselectivity is a key advantage of this synthetic methodology.

Diastereoselectivity: For substituted unsaturated alcohols, the chalcogen-mediated cyclization can lead to the formation of diastereomers. The stereochemical outcome is often dependent on the substrate, the specific chalcogen reagent, and the reaction conditions. While comprehensive comparative studies on the diastereoselectivity of seleno-, thio-, and telluro-etherification of a single substrate are limited, the principles of stereocontrol are generally governed by the formation of the cyclic chalcogenonium ion intermediate and the subsequent anti-diaxial attack of the nucleophile. In many cases, organoselenium reagents have been shown to provide high levels of diastereoselectivity.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Stereochemical Elucidation of 5 Hexen 1 Ol, 5 Phenylseleno and Its Derivatives

In Situ Spectroscopic Probing of Reaction Intermediates and Transition States

The study of reaction mechanisms often requires the detection and characterization of fleeting intermediates and transition states. In situ spectroscopy allows for the real-time monitoring of a chemical reaction as it proceeds, providing invaluable data on the species that exist between reactants and products. researchgate.netrsc.org For reactions involving 5-Hexen-1-ol (B1630360), 5-(phenylseleno)-, techniques such as in situ Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful.

For instance, in the seleno-functionalization of alkenes, a key intermediate is the seleniranium ion. windows.net By employing in situ spectroscopy under reaction conditions, it is possible to observe the formation and consumption of this three-membered ring intermediate. researchgate.net Time-resolved FTIR spectroscopy can track changes in vibrational modes, such as the C-Se bond stretching frequencies, while in situ NMR can provide structural information about the intermediate. rsc.org These techniques are critical for understanding the kinetics and mechanism of reactions such as cyclofunctionalization, where the phenylseleno group and a nucleophile add across the double bond. windows.net The ability to probe these transient species under actual reaction conditions, including variations in temperature and pressure, provides a more accurate picture of the reaction landscape than ex situ analysis of the final products alone. researchgate.net

Table 1: Hypothetical In Situ Spectroscopic Data for the Detection of a Seleniranium Ion Intermediate

| Spectroscopic Technique | Observed Change | Interpretation |

| In Situ FTIR | Appearance of a new band at ~650 cm⁻¹ | Formation of a C-Se bond in the seleniranium ion |

| In Situ Raman | Shift in the C=C stretching frequency | Coordination of the phenylseleno group to the alkene |

| In Situ ¹H NMR | Downfield shift of olefinic proton signals | Formation of the positively charged seleniranium ion |

| In Situ ⁷⁷Se NMR | Appearance of a new signal at a characteristic chemical shift | Direct observation of the selenium-containing intermediate |

Note: This table presents hypothetical data to illustrate the application of in situ spectroscopy.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Stereochemical Assignment of Chiral Products

When reactions involving 5-Hexen-1-ol, 5-(phenylseleno)- lead to the formation of chiral products, determining their absolute stereochemistry is essential. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a powerful tool for this purpose. saschirality.org The two primary techniques in this area are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

ECD spectroscopy measures the difference in absorption of left and right circularly polarized UV-visible light, providing information about the stereochemistry of molecules with chromophores. saschirality.orgmdpi.com For chiral derivatives of 5-Hexen-1-ol, 5-(phenylseleno)-, the phenylseleno group and any other chromophores will give rise to a characteristic ECD spectrum. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be determined. nih.gov

VCD, the infrared counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared light. mdpi.comnih.gov VCD is sensitive to the vibrational modes of a molecule and can provide detailed information about the absolute configuration and conformation of chiral molecules, even those without strong UV-Vis chromophores. saschirality.orgmdpi.com For complex chiral products derived from 5-Hexen-1-ol, 5-(phenylseleno)-, VCD can be a particularly valuable tool for unambiguous stereochemical assignment. nih.gov

Advanced NMR Techniques for Conformation and Stereochemical Relationships in Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Beyond simple one-dimensional spectra, advanced NMR techniques provide detailed information about the conformation and relative stereochemistry of reaction products. For derivatives of 5-Hexen-1-ol, 5-(phenylseleno)-, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable. These experiments detect through-space interactions between protons, allowing for the determination of their spatial proximity and thus the molecule's preferred conformation and relative stereochemistry.

Furthermore, the analysis of scalar coupling constants (J-values) can provide information about dihedral angles between adjacent protons, which is crucial for conformational analysis. For organoselenium compounds, ⁷⁷Se NMR spectroscopy can also be employed. The chemical shift and coupling constants of the ⁷⁷Se nucleus are sensitive to its chemical environment, providing additional structural and stereochemical information.

Table 2: Representative Advanced NMR Data for a Cyclized Derivative of 5-Hexen-1-ol, 5-(phenylseleno)-

| NMR Experiment | Information Gained |

| ¹H-¹H COSY | Identifies proton-proton spin coupling networks, establishing connectivity. |

| HSQC | Correlates protons with their directly attached carbon atoms. |

| HMBC | Shows correlations between protons and carbons over two to three bonds, aiding in skeletal assembly. |

| NOESY/ROESY | Reveals through-space proximity of protons, defining relative stereochemistry and conformation. |

| ⁷⁷Se NMR | Provides information on the electronic environment of the selenium atom. |

Note: This table provides a general overview of the utility of various advanced NMR experiments.

Single Crystal X-ray Diffraction for Definitive Structural Determination of Crystalline Derivatives

While spectroscopic methods provide a wealth of structural information, single-crystal X-ray diffraction (SCXRD) offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. mdpi.comcam.ac.uk If a derivative of 5-Hexen-1-ol, 5-(phenylseleno)- can be obtained as a suitable single crystal, SCXRD can provide precise bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.netmdpi.com

The resulting crystal structure is a detailed map of atomic positions, which can confirm the connectivity and stereochemistry deduced from spectroscopic methods. mdpi.comresearchgate.net This technique is particularly crucial for validating the results of new stereoselective reactions and for providing a solid structural basis for understanding the reactivity and properties of the molecule. researchgate.netmdpi.com The detailed structural parameters obtained from SCXRD can also be used to benchmark and refine computational models.

Table 3: Illustrative Crystallographic Data for a Crystalline Derivative of 5-Hexen-1-ol, 5-(phenylseleno)-

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | Defines the size and shape of the unit cell. |

| Bond Length (C-Se) | ~1.95 Å | Provides precise measurement of covalent bonds. |

| Bond Angle (C-Se-C) | ~100° | Defines the geometry around the selenium atom. |

| Torsion Angles | Various | Describe the conformation of the molecule. |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an SCXRD experiment.

Future Perspectives and Emerging Research Avenues for 5 Hexen 1 Ol, 5 Phenylseleno

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The core utility of 5-Hexen-1-ol (B1630360), 5-(phenylseleno)- often lies in its subsequent transformations, particularly cyclization reactions to form substituted tetrahydropyrans, which are prevalent structural motifs in many biologically active molecules and natural products. whiterose.ac.uknih.gov A primary focus of future research is the development of novel catalytic systems that can enhance both the reactivity and, crucially, the stereoselectivity of these transformations.

Current research in organoselenium catalysis has demonstrated the potential for achieving high levels of stereocontrol. researchgate.net Future efforts concerning 5-Hexen-1-ol, 5-(phenylseleno)- are expected to build upon these foundations. The exploration of new chiral Lewis acids and organocatalysts for the enantioselective selenoetherification of the precursor, 5-hexen-1-ol, will be a key area. researchgate.netnih.gov The development of catalysts that can operate at low loadings and under mild conditions will be paramount for improving the sustainability and practicality of these methods. Furthermore, the design of catalytic systems that can tolerate a wide range of functional groups will expand the synthetic utility of 5-Hexen-1-ol, 5-(phenylseleno)- and its derivatives.

Recent advancements have highlighted the use of chiral phosphoric acids and their derivatives as powerful catalysts in asymmetric cyclization reactions. whiterose.ac.ukrsc.org Applying these catalysts to the intramolecular cyclization of substrates derived from 5-Hexen-1-ol, 5-(phenylseleno)- could provide access to highly enantioenriched tetrahydropyran (B127337) structures. The table below illustrates potential catalytic systems that could be explored.

| Catalyst Type | Potential Advantages for 5-Hexen-1-ol, 5-(phenylseleno)- Transformations |

| Chiral Phosphoric Acids | High enantioselectivity in oxa-Michael additions and related cyclizations. whiterose.ac.ukrsc.org |

| Chiral Lewis Acids | Activation of the phenylseleno group for stereocontrolled cyclization. |

| Dual-Activation Catalysts | Simultaneous activation of both the nucleophile and electrophile for enhanced reactivity and selectivity. |

| Metal-Organic Frameworks (MOFs) | Heterogeneous catalysis for easy separation and recyclability. |

Integration into Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a transformative technology in chemical manufacturing, offering advantages in terms of safety, efficiency, and scalability. researchgate.netnih.gov The integration of reactions involving 5-Hexen-1-ol, 5-(phenylseleno)- into continuous flow systems represents a significant and largely unexplored research avenue.

The benefits of applying flow chemistry to organoselenium reactions are numerous. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to improved yields and selectivities. researchgate.net Furthermore, the handling of potentially odorous or toxic selenium reagents is significantly safer in a closed-loop flow system. The development of packed-bed reactors containing immobilized catalysts or reagents for the synthesis and subsequent reactions of 5-Hexen-1-ol, 5-(phenylseleno)- could enable highly efficient and automated synthetic sequences. researchgate.net

Future research will likely focus on designing and optimizing flow reactor setups for the key transformations of this compound. This will involve studying the kinetics of the reactions to determine optimal residence times and developing robust in-line analytical techniques for real-time monitoring and optimization. The successful implementation of continuous flow processes will be a critical step towards the industrial application of synthetic routes involving 5-Hexen-1-ol, 5-(phenylseleno)-.

Exploration of New Reaction Classes and Transformative Processes

Beyond its established use in cyclization reactions, 5-Hexen-1-ol, 5-(phenylseleno)- is a versatile building block with the potential to participate in a wide array of new reaction classes and transformative processes. The phenylseleno group can be readily converted into other functionalities, opening up avenues for tandem and cascade reactions.

One promising area is the exploration of radical-based transformations. The carbon-selenium bond can be homolytically cleaved under various conditions to generate a carbon-centered radical, which can then participate in a range of C-C and C-heteroatom bond-forming reactions. The development of photoredox-catalyzed reactions involving 5-Hexen-1-ol, 5-(phenylseleno)- could lead to novel and previously inaccessible molecular scaffolds. researchgate.netbeilstein-journals.org

Furthermore, the development of new tandem reactions that combine the initial selenoetherification with subsequent functionalization steps in a one-pot process is a highly attractive goal. nih.gov This could involve trapping the initially formed cyclic intermediate with various nucleophiles or electrophiles to generate highly complex and diverse molecular structures from a simple starting material. The exploration of such transformative processes will undoubtedly unlock the full synthetic potential of 5-Hexen-1-ol, 5-(phenylseleno)-.

Computational Design of Optimized Derivatives for Specific Synthetic Targets

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting stereochemical outcomes. rsc.orgyoutube.com In the context of 5-Hexen-1-ol, 5-(phenylseleno)-, computational studies will play a crucial role in the rational design of optimized derivatives for specific and challenging synthetic targets.

By modeling the transition states of key reactions, such as the diastereoselective or enantioselective cyclization of derivatives of 5-Hexen-1-ol, 5-(phenylseleno)-, researchers can gain insights into the factors that control stereoselectivity. rsc.org This knowledge can then be used to design substrates with specific steric or electronic properties that favor the formation of a desired stereoisomer. For example, modifying the phenylseleno group with different substituents could influence the stability of the key seleniranium ion intermediate and thus the stereochemical course of the reaction.

Future research will likely involve a close interplay between computational modeling and experimental validation. DFT calculations can be used to screen a wide range of potential substrates and catalysts in silico, allowing for the rapid identification of promising candidates for experimental investigation. This synergistic approach will accelerate the development of highly selective and efficient synthetic methods based on 5-Hexen-1-ol, 5-(phenylseleno)- chemistry.

Synergistic Approaches Combining 5-Hexen-1-ol, 5-(phenylseleno)- with Other Established Synthetic Reagents

Synergistic catalysis, where two or more catalytic cycles operate in concert to enable a transformation that is not possible with either catalyst alone, has emerged as a powerful strategy in organic synthesis. researchgate.net The application of synergistic catalytic approaches to reactions involving 5-Hexen-1-ol, 5-(phenylseleno)- represents a frontier of research with immense potential for innovation.

One exciting possibility is the combination of organoselenium catalysis with other catalytic modes, such as photoredox catalysis or transition metal catalysis. For instance, a photoredox catalyst could be used to generate a radical intermediate from a derivative of 5-Hexen-1-ol, 5-(phenylseleno)-, which then undergoes a stereocontrolled reaction mediated by a chiral Lewis acid or organocatalyst. nih.gov This dual catalytic approach could enable the development of completely new types of asymmetric transformations.

Another avenue of exploration is the use of 5-Hexen-1-ol, 5-(phenylseleno)- in combination with other well-established synthetic reagents in cascade or multicomponent reactions. This could lead to the rapid construction of complex molecular architectures from simple and readily available starting materials. The development of such synergistic strategies will require a deep understanding of the reactivity of each component and careful optimization of the reaction conditions to achieve the desired outcome.

Q & A

Q. How do electronic effects of the phenylseleno group alter acid-base properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.